molecular formula C20H18ClN5O2S B243316 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Katalognummer B243316
Molekulargewicht: 427.9 g/mol
InChI-Schlüssel: MFFLYIACMVCFOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide, also known as CETSA ligand, is a chemical compound that has gained considerable attention in recent years due to its potential as a tool for drug discovery. It is a small molecule that is capable of binding to target proteins in cells, allowing them to be stabilized and subsequently analyzed.

Wirkmechanismus

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand involves its binding to target proteins in cells, leading to their stabilization. This is thought to occur through the formation of a complex between the ligand and the target protein, which prevents the protein from denaturing and being degraded. The stabilized protein can then be analyzed using mass spectrometry or other techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand are largely dependent on the target protein being analyzed. However, in general, the ligand has been shown to have minimal effects on cellular viability and function. It has also been shown to be selective for specific target proteins, allowing for the identification of specific drug targets.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand in lab experiments include its ability to stabilize target proteins in cells, allowing for their subsequent analysis, and its selectivity for specific target proteins. However, there are also limitations to its use, including the potential for off-target effects and the need for optimization of experimental conditions.

Zukünftige Richtungen

There are several future directions for the use of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand in scientific research. These include the development of new ligands with improved properties, the identification of novel drug targets, and the application of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand in drug development and personalized medicine. Additionally, the use of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand in combination with other techniques, such as CRISPR/Cas9 gene editing, could lead to new insights into cellular biology and disease mechanisms.

Synthesemethoden

The synthesis of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand involves several steps, including the reaction of 2-chlorophenol with 2-bromoethanol to form 2-(2-chlorophenoxy)ethanol, followed by the reaction of the latter with 4-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine to form the final product. The synthesis has been optimized to yield high purity and yield of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand.

Wissenschaftliche Forschungsanwendungen

2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand has been used in various scientific research applications, including drug discovery, target identification, and protein-protein interaction studies. It has been shown to be effective in stabilizing target proteins in cells, allowing for their subsequent analysis by mass spectrometry or other techniques. This has led to the identification of novel drug targets and the development of new drugs.

Eigenschaften

Molekularformel

C20H18ClN5O2S

Molekulargewicht

427.9 g/mol

IUPAC-Name

2-(2-chlorophenoxy)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H18ClN5O2S/c1-2-17-23-24-20-26(17)25-19(29-20)14-9-7-13(8-10-14)11-22-18(27)12-28-16-6-4-3-5-15(16)21/h3-10H,2,11-12H2,1H3,(H,22,27)

InChI-Schlüssel

MFFLYIACMVCFOU-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4Cl

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.